![molecular formula C21H27ClN2O3S2 B2527048 Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217120-15-4](/img/structure/B2527048.png)

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a structurally complex molecule that is likely to have been synthesized through multicomponent reactions involving various nucleophilic reagents. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized, suggesting that similar synthetic methods could be applicable.

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives using different nucleophilic reagents . Similarly, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate involved multicomponent reactions and was characterized by NMR, IR, and X-ray diffraction . These methods could potentially be adapted for the synthesis of the compound .

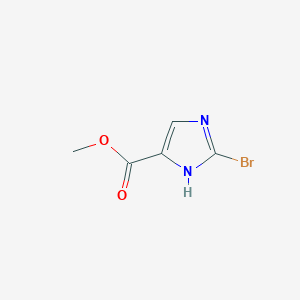

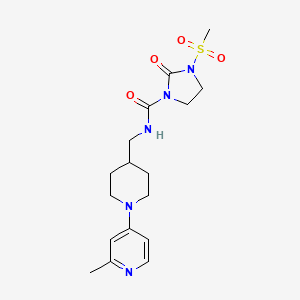

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a thiazinane derivative showed a half-chair conformation and was stabilized by intramolecular hydrogen bonding . Another study reported the crystal and molecular structure of a thieno[2,3-c]pyridine derivative, which was also stabilized by intramolecular hydrogen bonds . These findings suggest that the compound of interest may also exhibit a complex molecular structure with potential intramolecular interactions.

Chemical Reactions Analysis

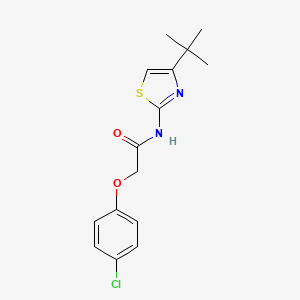

The reactivity of similar compounds has been explored through their reactions with various nucleophiles. Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates, for instance, reacted with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide amino derivatives . These reactions indicate that the compound of interest may also undergo nucleophilic substitution reactions that could modify its structure and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the spectroscopic characterization and DFT analyses of a thioxo-dihydropyrimidine derivative provided insights into its molecular vibrations and chemical shifts . These techniques could be applied to the compound of interest to determine its physical and chemical properties, including its vibrational frequencies, NMR chemical shifts, and potential nonlinear optical properties.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that has been the subject of various studies focusing on the synthesis of complex molecules and the exploration of their chemical reactivity. Notably, research on similar molecules has demonstrated innovative approaches to synthesizing highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, producing compounds with significant regioselectivity and diastereoselectivity. This methodology highlights the compound's utility in generating structurally diverse heterocycles, which are valuable in medicinal chemistry and materials science (Zhu et al., 2003).

Further investigations into the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have led to the synthesis of various heterocyclic compounds, demonstrating the versatility of these molecules in organic synthesis. These studies reveal potential pathways for developing novel compounds with potential applications in pharmaceuticals and agrochemicals (Harb et al., 1989).

Novel Methodologies in Heterocyclic Chemistry

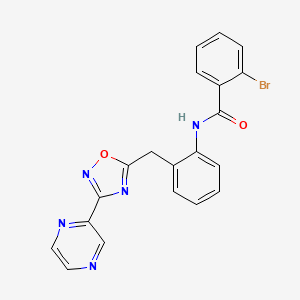

Research has also focused on developing new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This work underscores the importance of such compounds in synthesizing heterocyclic compounds with potential biological activities. The methodologies developed provide a foundation for the synthesis of a wide array of heterocyclic compounds, further expanding the chemical space accessible for drug discovery and development (Santilli et al., 1971).

Contributions to Heterocyclic and Medicinal Chemistry

The exploration of reactions involving ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates has demonstrated their utility in synthesizing diverse pyridine and pyrrolopyridine derivatives. These studies highlight the compound's role in constructing complex molecular architectures, essential for developing new therapeutic agents with improved pharmacological profiles. The ability to generate various heterocycles from a single precursor underscores the significance of such compounds in organic and medicinal chemistry research (Gadzhili et al., 2015).

properties

IUPAC Name |

ethyl 6-ethyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S2.ClH/c1-3-23-12-10-16-17(14-23)28-20(19(16)21(25)26-4-2)22-18(24)11-13-27-15-8-6-5-7-9-15;/h5-9H,3-4,10-14H2,1-2H3,(H,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJDNUQXJSPCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CCSC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2526985.png)